![molecular formula C9H10BrNO4S B14459023 Ethyl[(4-bromophenyl)sulfonyl]carbamate CAS No. 72856-18-9](/img/structure/B14459023.png)
Ethyl[(4-bromophenyl)sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[(4-bromophenyl)sulfonyl]carbamate is a chemical compound with the molecular formula C15H14BrNO4S It is known for its unique structure, which includes a bromophenyl group, a sulfonyl group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(4-bromophenyl)sulfonyl]carbamate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl[(4-bromophenyl)sulfonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl[(4-methoxyphenyl)sulfonyl]carbamate.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Reduction: Reduction can yield sulfoxide derivatives.
Hydrolysis: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Ethyl[(4-bromophenyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl[(4-bromophenyl)sulfonyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl and carbamate groups can form hydrogen bonds and electrostatic interactions. These interactions can inhibit the activity of specific enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl[(4-chlorophenyl)sulfonyl]carbamate
- Ethyl[(4-fluorophenyl)sulfonyl]carbamate
- Ethyl[(4-methylphenyl)sulfonyl]carbamate
Uniqueness
Ethyl[(4-bromophenyl)sulfonyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.
Propriétés
Numéro CAS |
72856-18-9 |
|---|---|
Formule moléculaire |
C9H10BrNO4S |
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
ethyl N-(4-bromophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
NGOCYFAMAWQZDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
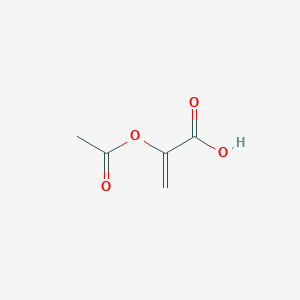
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
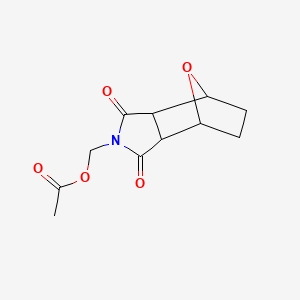
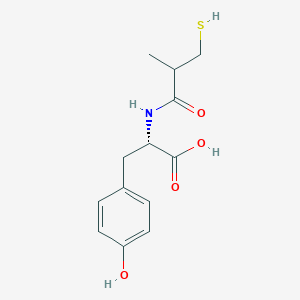
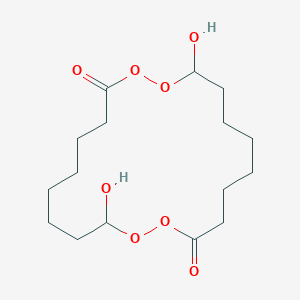
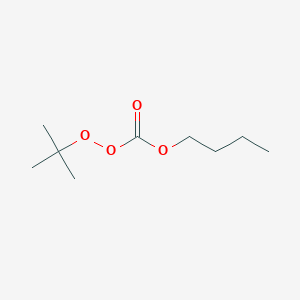
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
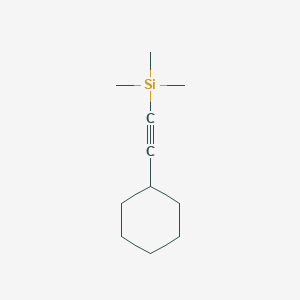
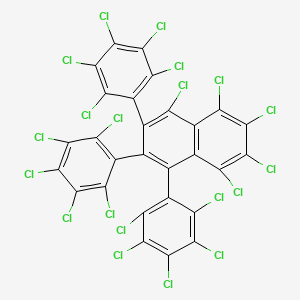
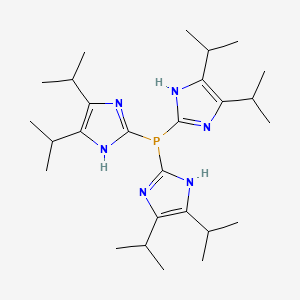
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
